Structural Uniqueness of the 2,5-Dimethylphenyl Acetamide Motif Within the Imidazole Thioacetanilide HIV-1 NNRTI Series
The SAR study by Zhan et al. (2009) systematically varied the N-aryl acetamide substituent across 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives. The 2,5-dimethylphenyl substitution pattern present in 688335-92-4 was not among the congeners directly evaluated. The most potent reported compound (4a5, 2,6-dimethylphenyl) achieved an EC50 of 0.18 µM against HIV-1 IIIB in MT-4 cells, while the 4-chloro analog dropped to 15.03 µM, demonstrating that the position of methyl groups on the anilide ring is a critical potency determinant [1]. This positions 688335-92-4 as an experimentally unexplored but mechanistically intriguing member of the ITA series for antiviral screening.
| Evidence Dimension | HIV-1 IIIB antiviral potency (EC50) as a function of N-aryl acetamide substitution pattern |
|---|---|
| Target Compound Data | Not reported (2,5-dimethylphenyl substitution not tested) |
| Comparator Or Baseline | Compound 4a5 (2,6-dimethylphenyl): EC50 = 0.18 µM; Compound 4a8 (4-chloro): EC50 = 15.03 µM |
| Quantified Difference | 83-fold potency difference between 2,6-dimethyl and 4-chloro analogs in the same assay |
| Conditions | HIV-1 strain IIIB, MT-4 cell-based assay, MTT method, 37 °C, 5% CO2 |
Why This Matters
The 2,5-dimethylphenyl motif has not been characterized in anti-HIV-1 ITA SAR, representing a genuine opportunity for novel IP generation and a data gap that procurement teams must recognize when selecting screening candidates.
- [1] Zhan, P., et al. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775–5781. Table 1 and associated discussion. View Source
